tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate

Lipophilicity LogP Physicochemical profiling

tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate (CAS 864685-00-7) is a Boc-protected 3-aminopiperidine derivative bearing a 4-methylpyridin-2-yl substituent, with the molecular formula C₁₆H₂₅N₃O₂ and a molecular weight of 291.39 g/mol. It belongs to the class of N-Boc-piperidine heterocyclic building blocks widely employed in medicinal chemistry as intermediates for kinase inhibitor synthesis.

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
CAS No. 864685-00-7
Cat. No. B1612423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate
CAS864685-00-7
Molecular FormulaC16H25N3O2
Molecular Weight291.39 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC2CCCN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H25N3O2/c1-12-7-8-17-14(10-12)18-13-6-5-9-19(11-13)15(20)21-16(2,3)4/h7-8,10,13H,5-6,9,11H2,1-4H3,(H,17,18)
InChIKeyPTCICBFKIBOHOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate (CAS 864685-00-7) – Core Chemical Profile for Procurement Decisions


tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate (CAS 864685-00-7) is a Boc-protected 3-aminopiperidine derivative bearing a 4-methylpyridin-2-yl substituent, with the molecular formula C₁₆H₂₅N₃O₂ and a molecular weight of 291.39 g/mol. It belongs to the class of N-Boc-piperidine heterocyclic building blocks widely employed in medicinal chemistry as intermediates for kinase inhibitor synthesis . The compound features a tertiary amine at the piperidine 3-position linked via an NH bridge to the 2-position of a 4-methylpyridine ring, creating a distinct spatial geometry relative to the more commonly encountered 4-position substitution pattern . Typical commercial purity ranges from 97% to 98%, with analytical characterization including HPLC, NMR, and MS available from multiple suppliers .

Why Generic Substitution of tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate Falls Short – The Structural Specificity Problem


Despite sharing the same molecular formula (C₁₆H₂₅N₃O₂) and nearly identical computed LogP and PSA values with its 4-position isomer (CAS 939986-29-5), the 3-position attachment of the 4-methylpyridin-2-ylamino group on the piperidine ring produces a fundamentally different exit vector in three-dimensional space . This geometric divergence critically affects molecular recognition by biological targets, as the amino substituent at the 3-position directs the pyridine ring into a distinct spatial quadrant compared to the 4-position substitution [1]. Furthermore, the Boc protecting group offers orthogonal deprotection conditions (acid-labile) that are incompatible with base-labile esters (e.g., ethyl ester analogs) but complementary to other protecting group strategies commonly used in multi-step syntheses of kinase-targeted libraries [2]. Simple replacement with a 4-position isomer, an oxy-linked analog, or an ethyl carbamate variant will alter the three-dimensional pharmacophore and potentially abolish target binding, making unqualified substitution a risk to both synthetic route integrity and biological activity.

Quantitative Differentiation Evidence for tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate vs. Closest Analogs


Lipophilicity Differentiation: Target Compound vs. Oxy-Linked Analog (CAS 954228-61-6)

The target compound (CAS 864685-00-7) exhibits a calculated LogP of 3.21 (chemsrc) / 3.20 (leyan), while the oxy-linked analog tert-butyl 3-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate (CAS 954228-61-6) has a calculated LogP of 3.11 . The ΔLogP of approximately -0.10 indicates that the NH→O linker replacement reduces lipophilicity, which can affect membrane permeability and non-specific protein binding. This difference, while modest, is consistently observed across multiple prediction algorithms .

Lipophilicity LogP Physicochemical profiling Drug-likeness

Hydrogen Bond Capacity and Polar Surface Area: Amino Linker vs. Oxy Linker

The target compound’s NH linker at the 3-position provides one hydrogen bond donor (HBD=1) and contributes to a higher topological polar surface area (TPSA=54.46 Ų) compared to the oxy analog (TPSA=51.66 Ų; HBD=0 for the ether oxygen), as calculated from structures deposited in the chemsrc database . The additional H-bond donor capacity of the secondary amine enables a distinct hydrogen-bonding interaction pattern with biological targets that cannot be replicated by the ether oxygen in the oxy analog .

Hydrogen bonding Polar surface area Drug design Pharmacophore

Structural Geometry: 3-Position vs. 4-Position Substitution on the Piperidine Ring

The target compound positions the 4-methylpyridin-2-ylamino group at the 3-position of the piperidine ring, whereas the commonly available regioisomer tert-butyl 4-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate (CAS 939986-29-5) bears the identical substituent at the 4-position . While these two isomers share identical molecular formula (C₁₆H₂₅N₃O₂), MW (291.39), LogP (3.21), and TPSA (54.46 Ų), the attachment point difference results in the pyridine ring projecting along fundamentally different spatial vectors: the 3-substituted isomer directs the heterocycle into a region roughly orthogonal to the piperidine ring plane, whereas the 4-substituted isomer extends it along an equatorial trajectory [1]. No direct head-to-head biological comparison between these two regioisomers has been published in the peer-reviewed literature as of the available search date.

Exit vector geometry Fragment-based drug design Structure-activity relationship Piperidine conformation

Biological Activity Class-Level Inference: iNOS Inhibition Profile of 4-Position Ethyl Ester Analog Suggests 3-Position Target Compound May Show Distinct Selectivity

The ethyl ester analog of the 4-position isomer, ethyl 4-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate (CHEMBL420671), has a reported IC50 of 350 nM against human inducible nitric oxide synthase (iNOS) at pH 7.0, 37°C, as measured by hemoglobin capture assay [1]. This same compound showed an IC50 of 50,000 nM against human endothelial NOS (eNOS), yielding an iNOS/eNOS selectivity ratio of approximately 143-fold [2]. While no direct iNOS data exists for the target 3-position tert-butyl carbamate compound, the demonstrated sensitivity of NOS isoform selectivity to piperidine substitution pattern in this chemical series suggests that the 3-position regioisomer may exhibit a meaningfully different selectivity profile. This class-level inference indicates that procuring the 3-position compound is warranted when optimizing for a specific kinase or NOS selectivity window that differs from the 4-position series.

iNOS inhibition Nitric oxide synthase Class-level inference Kinase selectivity

Vendor-Supplied Purity and Analytical Specification: 98% Purity with Full Characterization vs. Typical 95–97% for Analogs

The target compound is available from Leyan (Shanghai Haohong Biomedical) at a purity of 98% (incoming warehouse guidance value) with accompanying analytical data including TPSA, LogP, H-bond parameters, and GHS classification . By comparison, the 4-position isomer (CAS 939986-29-5) is listed at 95–97% purity from multiple suppliers , and the oxy analog (CAS 954228-61-6) is listed at 95% purity . The higher purity specification reduces the risk of impurities interfering with sensitive biological assays or downstream synthetic steps, and the availability of characterized analytical parameters facilitates quality control in regulated research environments.

Purity specification Analytical characterization Quality control Procurement benchmark

Optimal Research and Industrial Application Scenarios for tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate


Fragment-Based Drug Discovery Requiring 3-Position Piperidine Exit Vectors

In fragment-based drug discovery programs targeting kinases with a specific hingebinding geometry, the 3-position attachment of the 4-methylpyridin-2-ylamino group provides a chemically tractable, Boc-protected fragment that projects into a spatial quadrant inaccessible to 4-position regioisomers. The compound serves as a ready-to-use building block for fragment growing or linking strategies, with the Boc group allowing straightforward deprotection to the free amine for subsequent derivatization . The well-characterized physicochemical profile (LogP 3.21, TPSA 54.46 Ų) supports compliance with fragment-like property guidelines.

Kinase Inhibitor Intermediate for ALK/c-Met Dual Inhibition Programs

This compound is cited as a key intermediate in the synthesis of pharmaceutical compounds targeting receptor protein-tyrosine kinases, including ALK and c-Met, which are clinically validated targets in non-small cell lung cancer [1]. Although the compound itself is a protected building block rather than a final inhibitor, its structural motif (3-aminopiperidine with 4-methylpyridin-2-yl substitution) is recurrent in patent literature describing pyridyl piperidine kinase inhibitors. Procurement of this specific building block ensures access to a scaffold that has demonstrated utility in generating potent kinase inhibitors (analogs in the series showing ALK IC50 values in the sub-nanomolar range) [1].

Chemical Biology Probe Development with Defined H-Bond Donor/Acceptor Profile

The target compound's unique combination of one H-bond donor (the NH linker) and five H-bond acceptors (pyridine N, piperidine N, two Boc carbonyl oxygens, and the NH nitrogen) provides a balanced H-bond pharmacophore that is distinct from the oxy analog (0 HBD, 4 HBA) . This makes it suitable for chemical probe development where a specific H-bond interaction pattern must be presented to interrogate a biological target. The Boc group further allows on-demand unmasking of the piperidine NH for subsequent functionalization or for generating the free base for cellular target engagement studies.

Reference Standard for Regioisomeric Purity in Analytical Method Development

Because the 3-position and 4-position regioisomers (CAS 864685-00-7 and CAS 939986-29-5) are isobaric (identical MW 291.39) and share nearly identical LogP and PSA values, they are not readily distinguishable by mass spectrometry or simple reverse-phase HPLC . The well-characterized 3-position compound, with its 98% purity specification and documented analytical parameters, can serve as a reference standard for developing chromatographic methods capable of resolving these regioisomers—a critical quality control requirement when the substitution position determines biological activity.

Quote Request

Request a Quote for tert-Butyl 3-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.